Cas no 955027-84-6 (methyl N-(piperidin-4-yl)carbamate hydrochloride)

Methyl N-(piperidin-4-yl)carbamate hydrochloride is a synthetic organic compound featuring a piperidine core functionalized with a carbamate group. Its hydrochloride salt form enhances stability and solubility, making it suitable for various pharmaceutical and chemical applications. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular systems. Its piperidine moiety offers conformational rigidity, while the carbamate group provides a reactive handle for further derivatization. The hydrochloride salt ensures improved handling and storage characteristics. This compound is valued for its high purity, consistent performance, and compatibility with standard synthetic protocols.
methyl N-(piperidin-4-yl)carbamate hydrochloride structure
955027-84-6 structure
商品名:methyl N-(piperidin-4-yl)carbamate hydrochloride
CAS番号:955027-84-6
MF:C7H15ClN2O2
メガワット:194.659200906754
MDL:MFCD30345188
CID:4667371
PubChem ID:67248274

methyl N-(piperidin-4-yl)carbamate hydrochloride 化学的及び物理的性質

名前と識別子

    • methyl N-(piperidin-4-yl)carbamate hydrochloride
    • DB-158796
    • methylN-(piperidin-4-yl)carbamatehydrochloride
    • methyl piperidin-4-ylcarbamate hydrochloride
    • AT23019
    • 955027-84-6
    • EN300-310119
    • methyl N-piperidin-4-ylcarbamate;hydrochloride
    • WAOUQLWNTOYIDU-UHFFFAOYSA-N
    • METHYL PIPERIDIN-4-YLCARBAMATE HCL
    • SCHEMBL2014760
    • MDL: MFCD30345188
    • インチ: InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
    • InChIKey: WAOUQLWNTOYIDU-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)NC1CCNCC1.Cl

計算された属性

  • せいみつぶんしりょう: 194.0822054g/mol
  • どういたいしつりょう: 194.0822054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 132
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų

methyl N-(piperidin-4-yl)carbamate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-310119-0.5g
methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6 95%
0.5g
$153.0 2023-09-05
TRC
M357330-50mg
methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6
50mg
$ 95.00 2022-06-02
Enamine
EN300-310119-1g
methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6 95%
1g
$228.0 2023-09-05
1PlusChem
1P01B7PE-250mg
Methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6 97%
250mg
$71.00 2025-03-19
Enamine
EN300-310119-0.05g
methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6 95%
0.05g
$36.0 2023-09-05
A2B Chem LLC
AW02018-500mg
methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6 95%
500mg
$197.00 2024-07-18
1PlusChem
1P01B7PE-10g
Methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6 97%
10g
$845.00 2025-03-19
A2B Chem LLC
AW02018-100mg
methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6 95%
100mg
$97.00 2024-07-18
1PlusChem
1P01B7PE-1g
Methyl N-(piperidin-4-yl)carbamate hydrochloride
955027-84-6 97%
1g
$194.00 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1699160-10g
Methyl piperidin-4-ylcarbamate hydrochloride
955027-84-6 97%
10g
¥8306.00 2024-04-24

methyl N-(piperidin-4-yl)carbamate hydrochloride 関連文献

methyl N-(piperidin-4-yl)carbamate hydrochlorideに関する追加情報

Methyl N-(Piperidin-4-yl)Carbamate Hydrochloride: A Comprehensive Overview

Methyl N-(piperidin-4-yl)carbamate hydrochloride, also known by its CAS number 955027-84-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of carbamates, which are widely used in various applications, including drug development and agrochemicals. The methyl N-(piperidin-4-yl)carbamate hydrochloride structure is characterized by a piperidine ring, a carbamate group, and a hydrochloride counterion, making it a versatile molecule with potential for diverse functionalization.

Recent studies have highlighted the importance of methyl N-(piperidin-4-yl)carbamate hydrochloride in the development of bioactive compounds. Researchers have explored its role as a precursor for synthesizing bioisosteric replacements in drug design. For instance, the piperidine ring is known for its ability to mimic the pharmacophoric properties of other nitrogen-containing heterocycles, such as piperazines or morpholines. This makes methyl N-(piperidin-4-yl)carbamate hydrochloride an attractive starting material for developing molecules with improved pharmacokinetic profiles.

The synthesis of methyl N-(piperidin-4-yl)carbamate hydrochloride typically involves multi-step processes that emphasize the importance of stereochemistry and regioselectivity. One common approach involves the reaction of piperidine derivatives with carbonyl compounds under specific conditions to form the carbamate intermediate. Subsequent protonation with hydrochloric acid yields the final hydrochloride salt. This synthesis pathway has been optimized in recent years to enhance yield and purity, making it more accessible for large-scale production.

In terms of applications, methyl N-(piperidin-4-yl)carbamate hydrochloride has shown promise in the development of chiral catalysts and enantioselective reactions. Its chiral center at the piperidine ring allows for the creation of enantiomerically enriched compounds, which are critical in asymmetric synthesis. For example, recent research has demonstrated its utility in catalyzing aldol reactions and Michael additions with high enantioselectivity, opening new avenues for asymmetric drug discovery.

Another area where methyl N-(piperidin-4-yl)carbamate hydrochloride has made an impact is in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has led to its exploration as a potential herbicide or fungicide. Studies conducted under controlled conditions have shown that this compound exhibits moderate activity against model plant pathogens, suggesting its potential as a lead compound for further optimization.

From a toxicological perspective, understanding the safety profile of methyl N-(piperidin-4-yl)carbamate hydrochloride is crucial for its application in pharmaceuticals and agrochemicals. Recent toxicity studies have indicated that this compound demonstrates low acute toxicity in animal models when administered at recommended doses. However, further long-term studies are required to fully assess its safety profile and potential environmental impact.

In conclusion, methyl N-(piperidin-4-yl)carbamate hydrochloride (CAS No. 955027-84-6) is a versatile compound with significant potential in various fields. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel bioactive compounds. As ongoing research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.

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